molecular formula C22H22N4O3S B2965296 7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide CAS No. 1105252-35-4

7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2965296
CAS No.: 1105252-35-4
M. Wt: 422.5
InChI Key: LNVICSBAJZIMAO-UHFFFAOYSA-N
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Description

7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a benzothiazole moiety, and a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and benzothiazole cores, followed by the introduction of the piperazine ring. The general synthetic route can be summarized as follows:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Formation of Benzothiazole Core: The benzothiazole moiety is typically synthesized through a condensation reaction between a 2-aminothiophenol and a carboxylic acid derivative.

    Introduction of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with 1-methylpiperazine under basic conditions.

    Final Coupling: The final step involves coupling the benzofuran and benzothiazole intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can target the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Hydroxyl derivatives of the compound.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies suggest it may have activity against certain types of cancer and infectious diseases.

Industry

In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide lies in its combination of a benzofuran core, a benzothiazole moiety, and a piperazine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-methoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25-8-10-26(11-9-25)22-24-16-7-6-15(13-19(16)30-22)23-21(27)18-12-14-4-3-5-17(28-2)20(14)29-18/h3-7,12-13H,8-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVICSBAJZIMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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